molecular formula C14H19FN2O3S B5549814 (3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5549814
M. Wt: 314.38 g/mol
InChI Key: YEZYQUKANCHEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a fluorophenyl group and a propylsulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the fluorophenyl and propylsulfonyl piperazine intermediates. The key steps include:

    Formation of the Fluorophenyl Intermediate: This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to a phenyl ring.

    Synthesis of the Propylsulfonyl Piperazine: This involves the sulfonylation of piperazine with propylsulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the propylsulfonyl piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of (3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through π-π interactions, while the propylsulfonyl piperazine moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone
  • (3-Bromophenyl)[4-(propylsulfonyl)piperazino]methanone
  • (3-Methylphenyl)[4-(propylsulfonyl)piperazino]methanone

Uniqueness

(3-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

(3-fluorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYQUKANCHEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.